5'-O-(L-Alpha-Aspartylsulfamoyl)adenosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

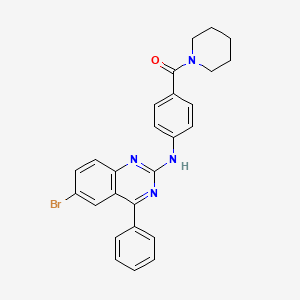

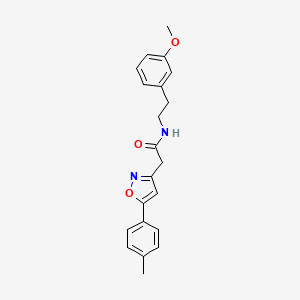

5’-O-(L-Alpha-Aspartylsulfamoyl)adenosine is a chemical compound with the molecular formula C14H19N7O9S . It contains a total of 50 atoms, including 19 Hydrogen atoms, 14 Carbon atoms, 7 Nitrogen atoms, 9 Oxygen atoms, and 1 Sulfur atom .

Molecular Structure Analysis

The molecule contains a total of 52 bonds, including 33 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 4 double bonds, and 10 aromatic bonds . It also includes 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring . The molecule also contains 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis

The average mass of 5’-O-(L-Alpha-Aspartylsulfamoyl)adenosine is 461.407 Da, and its mono-isotopic mass is 461.096497 Da .科学的研究の応用

Enzymatic Functions and Mechanisms

Adenylosuccinase Activity in Erythrocytes : 5'-O-(L-Alpha-Aspartylsulfamoyl)adenosine plays a role in the enzymatic processes involving adenylosuccinase, particularly in its activity within human and rabbit erythrocytes. Studies have observed the conversion of adenylosuccinate to adenosine 5'-phosphate, indicating the enzyme's pivotal role in nucleotide metabolism (Lowy & Dorfman, 1970).

Kinetic Characterization in AMP Biosynthesis : It's involved in the two distinct reactions in adenosine 5'-monophosphate (AMP) biosynthesis as observed in studies on adenylosuccinate lyase (Stone, Zalkin, & Dixon, 1993).

Biochemical Modulation

- Modulation of Fluoropyrimidine Metabolism : The compound demonstrates its potential in modulating cellular metabolic pathways. In certain cellular environments, it can influence the metabolism of other compounds, such as fluoropyrimidines, highlighting its broader biochemical significance (Heimer, Goldberg, & Cadman, 1983).

Structural and Biochemical Analysis

- Crystal Structure Studies : Its role in the structural analysis of enzymes, such as APS kinase, is significant. Crystallography studies of such enzymes provide insights into their function and the role of 5'-O-(L-Alpha-Aspartylsulfamoyl)adenosine in their active sites (MacRae, Segel, & Fisher, 2000).

Inhibition and Activation of Enzymatic Processes

Inhibition of Aminoacyl-tRNA Synthetase : This compound has been identified as a potent inhibitor of certain enzymatic activities, such as the E. coli aspartyl-tRNA synthetase, indicating its potential use in studies of protein synthesis and its regulation (Bernier, Akochy, Lapointe, & Chěnevert, 2005).

Competitive Inhibition Studies : The compound serves as a competitive inhibitor in various enzymatic reactions, demonstrating its utility in probing the mechanisms of enzyme action and regulation (Bernier, Dubois, Habegger-Polomat, Gagnon, Lapointe, & Chěnevert, 2005).

Metabolic Pathways and Cellular Functions

- Purinergic Mechanisms and Transduction : 5'-O-(L-Alpha-Aspartylsulfamoyl)adenosine is involved in purinergic signaling mechanisms, contributing to processes like mechanosensory transduction in specific biological systems (Wynn, Rong, Xiang, & Burnstock, 2003).

特性

IUPAC Name |

(3S)-3-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7O9S/c15-5(1-7(22)23)13(26)20-31(27,28)29-2-6-9(24)10(25)14(30-6)21-4-19-8-11(16)17-3-18-12(8)21/h3-6,9-10,14,24-25H,1-2,15H2,(H,20,26)(H,22,23)(H2,16,17,18)/t5-,6+,9+,10+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRBRMHHDAUXAY-UFIIOMENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CC(=O)O)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CC(=O)O)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-(L-Alpha-Aspartylsulfamoyl)adenosine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2373869.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2373870.png)

![tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate](/img/structure/B2373872.png)

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373873.png)

![Methyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)

![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2373876.png)

![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373880.png)

![5-Chloro-6-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2373885.png)